molecular formula C24H17F2N5O B11337126 4-fluoro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

4-fluoro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

Cat. No.: B11337126
M. Wt: 429.4 g/mol
InChI Key: IBFILKMOQMQUTO-UHFFFAOYSA-N
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Description

4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of fluorine atoms and a triazolopyrimidine core, which is known for its potential biological activities. The compound’s structure includes a benzamide moiety, which is often associated with various pharmacological properties.

Preparation Methods

The synthesis of 4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and aldehydes under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the triazolopyrimidine core with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

Scientific Research Applications

4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:

  • N-[7-(4-METHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE
  • 5-(4-FLUOROPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(2-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of fluorine atoms in 4-FLUORO-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a unique feature that may enhance its stability and biological activity compared to its analogs .

Properties

Molecular Formula

C24H17F2N5O

Molecular Weight

429.4 g/mol

IUPAC Name

4-fluoro-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C24H17F2N5O/c25-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)27-24-29-23(30-31(21)24)28-22(32)17-8-12-19(26)13-9-17/h1-14,21H,(H2,27,28,29,30,32)

InChI Key

IBFILKMOQMQUTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)F

Origin of Product

United States

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